molecular formula C25H24ClN3O3S B11583049 N-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}-2-chlorobenzenesulfonamide

N-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}-2-chlorobenzenesulfonamide

Cat. No.: B11583049
M. Wt: 482.0 g/mol
InChI Key: BZXDVEUWIKUHFX-UHFFFAOYSA-N
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Description

3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-CHLOROBENZENESULFONYL)UREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole moiety, a benzyl group, and a chlorobenzenesulfonylurea group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-CHLOROBENZENESULFONYL)UREA typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . . Industrial production methods may involve optimization of these steps to improve yield and purity.

Mechanism of Action

The mechanism of action of 3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-CHLOROBENZENESULFONYL)UREA involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors, including serotonin and dopamine receptors, which play a role in its biological activity . The compound may also inhibit specific enzymes, leading to its antiviral and anticancer effects . The exact pathways and molecular targets involved are still under investigation.

Properties

Molecular Formula

C25H24ClN3O3S

Molecular Weight

482.0 g/mol

IUPAC Name

1-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-3-(2-chlorophenyl)sulfonylurea

InChI

InChI=1S/C25H24ClN3O3S/c1-18-20(15-16-27-25(30)28-33(31,32)24-14-8-6-12-22(24)26)21-11-5-7-13-23(21)29(18)17-19-9-3-2-4-10-19/h2-14H,15-17H2,1H3,(H2,27,28,30)

InChI Key

BZXDVEUWIKUHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)NS(=O)(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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